molecular formula C14H18N6O B2655124 3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2415499-69-1

3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2655124
CAS No.: 2415499-69-1
M. Wt: 286.339
InChI Key: IBFPGZHWDJPNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a piperazine ring linked to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The oxadiazole moiety can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to antiproliferative effects . The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is unique due to the combination of the cyclopropyl, oxadiazole, piperazine, and pyridazine moieties in a single molecule. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

2-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-2-11(1)12-3-4-13(17-16-12)20-7-5-19(6-8-20)9-14-18-15-10-21-14/h3-4,10-11H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFPGZHWDJPNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.